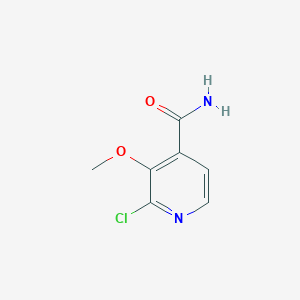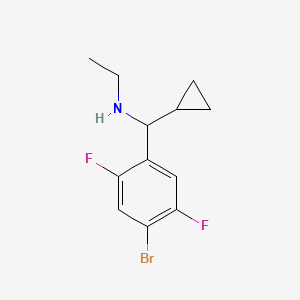
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9BrClNO3S It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group attached to a propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 5-bromopyridine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-3-sulfonyl chloride: Similar in structure but lacks the propane chain.
3-((5-Bromopyridin-2-yl)oxy)propane-1-sulfonyl chloride: Similar but with the bromine atom at a different position.
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonic acid: Similar but with a sulfonic acid group instead of sulfonyl chloride.
Uniqueness
Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
1343437-17-1 |
|---|---|
Fórmula molecular |
C8H9BrClNO3S |
Peso molecular |
314.58 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-3-yl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H9BrClNO3S/c9-7-4-8(6-11-5-7)14-2-1-3-15(10,12)13/h4-6H,1-3H2 |
Clave InChI |
BYIUFVPFZRPADY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)OCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)




